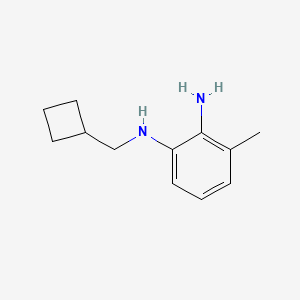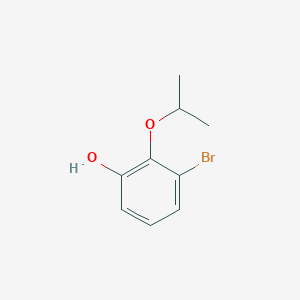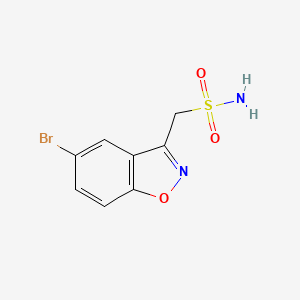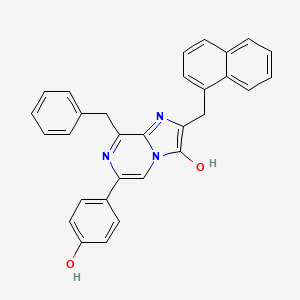
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is a synthetic organic compound characterized by a complex structure that includes a phenyl group, an oxazole ring, and a long aliphatic chain with a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For example, 2-phenylglycine can be reacted with ethyl chloroformate to form the oxazole ring.
Alkylation: The oxazole intermediate is then alkylated with a long-chain alkyl halide, such as 1-bromohexadecane, under basic conditions to introduce the aliphatic chain.
Formation of the Double Bond:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-one
Reduction: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol
Substitution: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-chloride
科学研究应用
Chemistry
In organic synthesis, (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can be used as a building block for more complex molecules
Biology
This compound may have potential applications in the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the long aliphatic chain could enhance membrane permeability, making it a candidate for drug delivery systems.
Medicine
Industry
In materials science, this compound could be used in the synthesis of polymers or as a surfactant due to its amphiphilic nature.
作用机制
The mechanism of action of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol would depend on its specific application. In a biological context, it could interact with cellular membranes or specific proteins, altering their function. The phenyl group and oxazole ring could facilitate binding to hydrophobic pockets in proteins, while the aliphatic chain could interact with lipid bilayers.
相似化合物的比较
Similar Compounds
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)octadec-2-en-1-ol: Similar structure with a longer aliphatic chain.
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)but-2-en-1-ol: Similar structure with a shorter aliphatic chain.
1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol: Lacks the double bond in the aliphatic chain.
Uniqueness
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is unique due to the combination of its oxazole ring, phenyl group, and long aliphatic chain with a double bond. This combination of features can impart unique physical and chemical properties, such as enhanced solubility in organic solvents and potential biological activity.
属性
分子式 |
C25H39NO2 |
|---|---|
分子量 |
385.6 g/mol |
IUPAC 名称 |
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C25H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)23-21-28-25(26-23)22-18-15-14-16-19-22/h14-20,23-24,27H,2-13,21H2,1H3/b20-17+ |
InChI 键 |
AUMPNWAVBNMNDW-LVZFUZTISA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C(C1COC(=N1)C2=CC=CC=C2)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C1COC(=N1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)




methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)


